Lucidenolactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

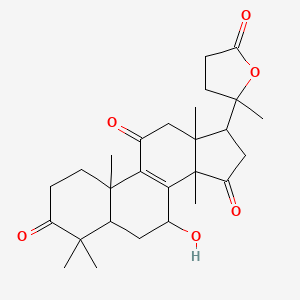

Lucidenolactone is a triterpenoid compound derived from the Ganoderma genus, particularly Ganoderma lucidum, a traditional medicinal mushroom. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound is recognized for its potential therapeutic properties, including anti-cancer and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lucidenolactone involves multiple steps, starting from basic organic compounds. The process typically includes cyclization reactions to form the triterpenoid structure, followed by oxidation and lactonization to introduce the lactone moiety. Specific reagents and catalysts, such as strong acids or bases, are used to facilitate these reactions under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Ganoderma lucidum. The extraction process involves drying and pulverizing the mushroom, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Lucidenolactone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Pharmacological Properties

Lucidenolactone exhibits several pharmacological properties that make it a candidate for therapeutic use:

- Anti-Cancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and liver cancers. It acts by modulating key signaling pathways such as NF-κB and MAPK, which are involved in cell proliferation and apoptosis .

- Immunomodulatory Effects : This compound has shown potential in enhancing immune responses. Studies suggest that this compound can influence the production of cytokines, thereby modulating inflammation and immune system activity .

- Anti-Inflammatory Properties : this compound has been reported to reduce inflammation markers in various models, indicating its potential utility in treating chronic inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in different applications:

- Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in a mouse model of breast cancer. The treatment led to a decrease in tumor size and weight compared to control groups .

- Diabetes Management : In diabetic nephropathy models, this compound improved renal function markers and reduced oxidative stress, suggesting its potential role in managing diabetes-related complications .

Comparative Analysis with Other Triterpenoids

This compound shares structural similarities with other triterpenoids found in Ganoderma lucidum. Below is a comparison table highlighting notable activities and unique features:

| Compound Name | Structure Type | Notable Activities | Unique Features |

|---|---|---|---|

| Lucidenic Acid A | Triterpenoid | Anti-inflammatory | Strong platelet aggregation inhibition |

| Ganoderic Acid C | Triterpenoid | Antioxidant, anticancer | Known for immunomodulatory effects |

| Ganoderenic Acid A | Triterpenoid | Antitumor | Unique cytotoxicity profiles against cancer cells |

Industrial Applications

Due to its therapeutic potential, this compound is being explored for use in:

- Nutraceuticals : The compound is being incorporated into dietary supplements aimed at enhancing health and preventing diseases due to its bioactive properties.

- Pharmaceutical Development : Ongoing research focuses on formulating drugs that utilize this compound's anti-cancer and anti-inflammatory properties for clinical applications .

Mechanism of Action

The mechanism of action of lucidenolactone involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.

Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Lucidenolactone is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Ganoderic Acid A: Another triterpenoid from Ganoderma lucidum with anti-cancer properties.

Lucidenic Acid A: Known for its cytotoxic activity against cancer cells.

Ganoderic Acid E: Exhibits immunomodulatory effects.

This compound stands out due to its distinct lactone moiety, which contributes to its unique biological activities and therapeutic potential.

Biological Activity

Lucidenolactone is a bioactive compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as a triterpenoid, which is a type of chemical compound characterized by a structure consisting of six isoprene units. Triterpenoids are known for their various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The specific structure of this compound contributes to its biological activities, making it a subject of interest in medicinal research.

Antiplatelet Activity

One of the notable biological activities of this compound is its antiplatelet effect . Research indicates that this compound acts as a platelet aggregation inhibitor. In studies involving animal models, it was observed that this compound significantly reduced platelet aggregation, suggesting potential applications in preventing thrombotic disorders .

Antioxidant Properties

This compound exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. This activity has been linked to its ability to modulate various signaling pathways involved in oxidative stress responses. For instance, studies have shown that this compound can enhance the expression of genes related to antioxidant defense mechanisms, such as those regulated by the Nrf2 pathway .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects . It has been shown to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various experimental models. This property makes this compound a candidate for therapeutic interventions in inflammatory diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of this compound through in vitro and in vivo experiments:

- Antiplatelet Activity Study : In an experimental setup with mice, administration of this compound resulted in a significant decrease in thrombus formation and prolonged clotting times compared to control groups .

- Oxidative Stress Model : In a study examining oxidative damage induced by alcohol exposure in astrocytes, treatment with this compound led to reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, indicating its protective role against oxidative stress .

- Inflammation Model : A recent investigation into the anti-inflammatory properties of this compound demonstrated its ability to downregulate inflammatory markers in human cell lines exposed to inflammatory stimuli .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Experimental Model | Key Findings |

|---|---|---|

| Antiplatelet Activity | Mouse model | Significant reduction in platelet aggregation |

| Antioxidant Properties | Astrocyte culture | Decreased MDA levels; increased SOD activity |

| Anti-inflammatory Effects | Human cell lines | Downregulation of pro-inflammatory cytokines |

Properties

Molecular Formula |

C27H36O6 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

7-hydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione |

InChI |

InChI=1S/C27H36O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-17,28H,7-13H2,1-6H3 |

InChI Key |

NEYFZTSOEPMHGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.